molecular formula C7H5F2NO2 B1316888 1,3-Difluoro-2-methyl-4-nitrobenzene CAS No. 79562-49-5

1,3-Difluoro-2-methyl-4-nitrobenzene

Cat. No.: B1316888
CAS No.: 79562-49-5
M. Wt: 173.12 g/mol
InChI Key: AVWNNVJXXMKAPB-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C₇H₅F₂NO₂ It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-methyl-4-nitrobenzene can be synthesized through the nitration of 1,3-difluoro-2-methylbenzene. The process involves treating 1,3-difluoro-2-methylbenzene with a mixture of sulfuric acid and nitric acid at low temperatures (around -10°C). The reaction mixture is then stirred for about 30 minutes, followed by extraction with ethyl acetate and purification .

Industrial Production Methods: Industrial production methods for this compound typically involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

1,3-Difluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

1. Nucleophilic Substitution:

    Reagents and Conditions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.

    Products: Substitution of the fluorine atoms with nucleophiles results in the formation of substituted benzene derivatives.

2. Reduction:

    Reagents and Conditions: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Products: The primary product is the corresponding amine derivative.

3. Oxidation:

    Reagents and Conditions: Oxidation reactions can be carried out using strong oxidizing agents like potassium permanganate.

    Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1,3-Difluoro-2-methyl-4-nitrobenzene has several applications in scientific research:

1. Chemistry:

2. Biology and Medicine:

3. Industry:

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The presence of the nitro group and fluorine atoms influences its reactivity and interaction with other molecules. For example, the nitro group can participate in electron transfer processes, while the fluorine atoms can affect the compound’s overall electronic properties .

Comparison with Similar Compounds

1,3-Difluoro-2-methyl-4-nitrobenzene can be compared with other similar compounds such as:

1. 2,4-Difluoronitrobenzene:

2. 3,4-Difluoronitrobenzene:

Properties

IUPAC Name

1,3-difluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWNNVJXXMKAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510109
Record name 1,3-Difluoro-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79562-49-5
Record name 1,3-Difluoro-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-nitrotoluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,3-difluoro-2-methyl-benzene (15 g, 0.12 mol) in H2SO4 (100 mL) was treated dropwise with 65% HNO3 (11.4 g, 0.12 mol) at −10° C. and the resultant mixture was stirred for about 30 min. The mixture was poured into ice-water and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo to give 1,3-difluoro-2-methyl-4-nitro-benzene (16 g, 78% yield). 1H NMR (400 MHz, CDCl3): δ 7.80 (m, 1H), 6.95 (m, 1H), 2.30 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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